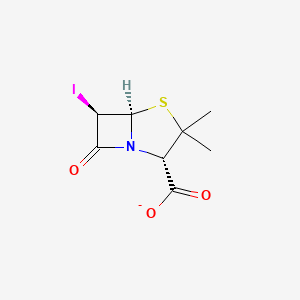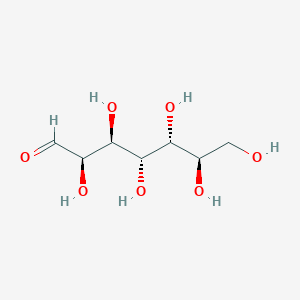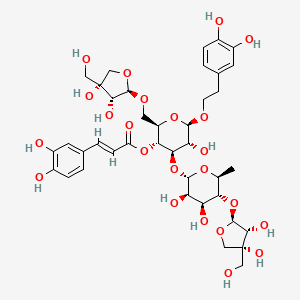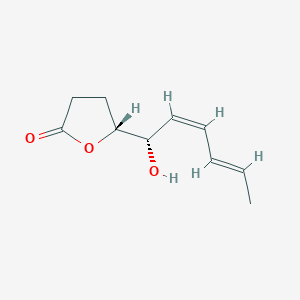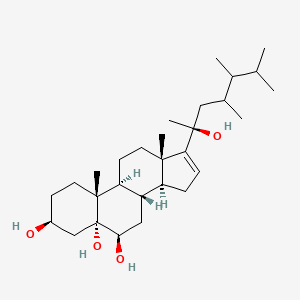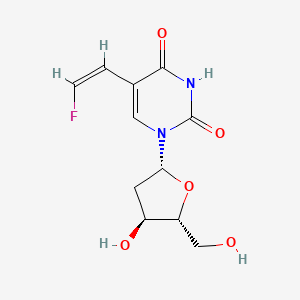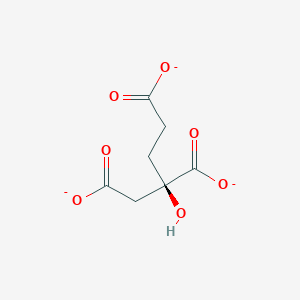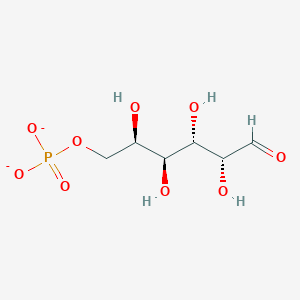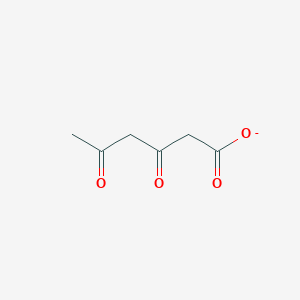
Triacetate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacetate(1-) is the conjugate base of triacetic acid; major species at pH 7.3. It is a conjugate base of a triacetic acid.
Applications De Recherche Scientifique
Green Solvent Applications
Green Synthesis of Isoamyl Acetate Glycerol triacetate has been highlighted for its role as a green solvent and acyl donor in the production of isoamyl acetate by transesterification. This method is notable for its environmentally friendly aspects, including the use of glycerol triacetate as a solvent which allows for straightforward product recovery, catalyst separation, and recycling. The process is further enhanced by microwave-promoted heating, marking a significant step in green chemistry (Wolfson et al., 2009).
Glycerol Triacetate in Candida Antarctica Lipase B Catalysis A study emphasized the use of glycerol triacetate as both a solvent and acyl donor in the transesterification of isoamyl alcohol to isoamyl acetate using Candida antarctica lipase B. This process underlines the efficiency of immobilized lipase over its free counterpart and the benefits of triacetin in the extraction and recycling of the catalyst, showcasing an innovative approach in biocatalysis (Wolfson et al., 2010).
Applications in Chromatography
Cellulose Triacetate in High-Performance Liquid Chromatography (HPLC) Cellulose triacetate, a chiral polymer, is utilized in HPLC for chiral recognition and membrane applications like reverse osmosis and ultrafiltration. This study demonstrates its effectiveness in separating racemates and resolving chiral additives, highlighting its potential as a novel chiral stationary phase with predictable chiral selectivity advantages (Yuan et al., 2005).
Preparative Chiral Liquid Chromatography for Pheromones Research has explored cellulose triacetate's capability as a chiral stationary phase for separating enantiomers of various pheromones. This method has proven to be an efficient alternative to stereoselective synthesis when high enantiomeric purity is required for biological testing, demonstrating its applicability in the field of biochemistry and pheromone research (Keeling et al., 2001).
Industrial and Environmental Applications
Synthesis and Properties of Surfactants Trisodium N-hexadecyl ethylenediamine triacetate, synthesized for enhancing the stability of anionic surfactants in hard water, showcases promising properties such as stability, wetting power, and dispersing power. This compound holds potential for widespread use in various industrial and domestic applications, particularly in water treatment and detergent formulations (Wang Xi-xin, 2004).
Triacetin in Biodiesel Production Triacetin synthesis from glycerol by-products in the biodiesel production process represents an innovative approach adhering to green chemistry principles. This study investigates the use of triacetin as an additive for biodiesel, focusing on its synthesis and the potential to improve fuel properties, highlighting the relevance of triacetin in enhancing sustainable fuel production practices (Lacerda et al., 2015).
Cellulose Triacetate Microspheres for Adsorption Cellulose triacetate microspheres have been developed for the adsorption of disperse dyes in water, showcasing their potential as an effective adsorbent with considerable dye removal capability. This application is particularly significant in addressing environmental concerns related to dye pollution in water bodies (Fan et al., 2010).
Propriétés
Formule moléculaire |
C6H7O4- |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
3,5-dioxohexanoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10)/p-1 |
Clé InChI |
ILJSQTXMGCGYMG-UHFFFAOYSA-M |
SMILES |
CC(=O)CC(=O)CC(=O)[O-] |
SMILES canonique |
CC(=O)CC(=O)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,4S,5S,10S,13R,17R)-17-[(2R,4S)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1259479.png)
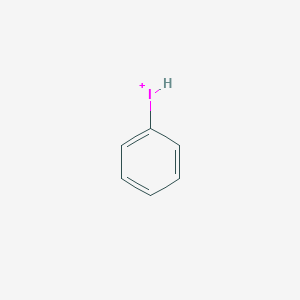
![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)
